methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate
Description
Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position, an imine (-CH=N-) linkage, and a para-substituted benzoate ester. This structure combines electron-withdrawing (chloro, ester) and π-conjugated (imine, aromatic) groups, which influence its physicochemical and biological properties. Thiazole derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity, making this compound a candidate for pesticidal or antimicrobial applications.
Properties
IUPAC Name |
methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-17-11(16)8-2-4-9(5-3-8)14-6-10-7-15-12(13)18-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIOLKYLNUOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate serves as the aromatic amine precursor for the Schiff base formation. The esterification of 4-aminobenzoic acid with methanol under acidic conditions is a well-established method. A modified procedure adapted from analogous esterification reactions involves the use of propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Reaction Procedure
4-Aminobenzoic acid (1.37 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL). T3P (50% solution in ethyl acetate, 14.2 mL, 24 mmol) and DIPEA (4.2 mL, 24 mmol) are added dropwise at 0°C. Methanol (0.48 mL, 12 mmol) is introduced, and the mixture is stirred at ambient temperature for 12 hours. The reaction is quenched with water (50 mL), and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield methyl 4-aminobenzoate as a white solid (1.29 g, 78%).
Table 1: Optimization of Methyl 4-Aminobenzoate Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | T3P | 78 |
| Base | DIPEA | 78 |
| Solvent | Dichloromethane | 78 |
| Temperature | 0°C → Ambient | 78 |
Schiff Base Condensation
The final step involves the nucleophilic attack of the primary amine from methyl 4-aminobenzoate on the aldehyde group of 2-chloro-1,3-thiazole-5-carbaldehyde, facilitated by acid catalysis. This method aligns with protocols for analogous Schiff base syntheses.
Reaction Procedure
Methyl 4-aminobenzoate (1.51 g, 10 mmol) and 2-chloro-1,3-thiazole-5-carbaldehyde (1.48 g, 10 mmol) are dissolved in absolute ethanol (30 mL). Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 5 hours. Progress is monitored by TLC (hexane/ethyl acetate, 1:1). Upon completion, the solution is poured into crushed ice (100 mL), and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the title compound as a pale yellow solid (2.53 g, 90%).
Table 3: Optimization of Schiff Base Formation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 90 |
| Catalyst | Glacial acetic acid | 90 |
| Temperature | Reflux | 90 |
| Time | 5 hours | 90 |
Analytical Characterization
The synthesized compound is characterized by spectroscopic and chromatographic methods, consistent with data from PubChem and analogous Schiff bases.
Challenges and Alternative Approaches
While the described method offers high yields, alternative solvents (e.g., dichloromethane) and catalysts (e.g., molecular sieves) may further optimize the reaction. Additionally, enzymatic methods for Schiff base formation remain underexplored but could enhance stereoselectivity.
Chemical Reactions Analysis
Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
-
Antimicrobial Properties:
- Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds containing thiazole derivatives exhibit significant antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
-
Anticancer Potential:
- Research has highlighted the compound's potential as an anticancer agent. Thiazole derivatives have been evaluated for their cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on human breast adenocarcinoma (MCF7) cells revealed that this compound induced apoptosis at lower concentrations compared to standard chemotherapeutics. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation, further validating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and the imine group play crucial roles in its binding to biological targets, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell wall synthesis and enzyme inhibition .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Benzoxazole : The thiazole’s sulfur atom enhances lipophilicity and metabolic stability compared to benzoxazoles’ oxygen-containing rings, which may improve membrane permeability in bioactive compounds .
- Imine Linkage : The target compound’s imine group (-CH=N-) enables coordination with metal ions, a feature shared with the triazole-thione derivative in , though the latter’s triazole nitrogen atoms offer additional binding sites .
Biological Activity
Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate is a synthetic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of a thiazole ring and an amino group linked to a benzenecarboxylate moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.
- Molecular Formula : C₁₂H₉ClN₂O₂S
- Molecular Weight : Approximately 280.73 g/mol
- CAS Number : 478032-41-6
Structural Features
The compound features:
- A thiazole ring that is known for its biological activity.
- An amino group that enhances its interaction with biological targets.
- A methylidene bridge connecting the thiazole and amino groups, which may influence its reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with thiazole rings are often explored for their efficacy against various pathogens. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, it has shown activity against:
The proposed mechanisms underlying the biological activities include:
- Interaction with DNA : The thiazole moiety may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiazole derivatives and benzenecarboxylic acids.
Comparative Analysis with Related Compounds
Several structurally related compounds have been synthesized and tested for biological activity. Their properties are summarized below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methoxy]amino}benzenecarboxylate | Contains methoxy instead of methylidene | Antimicrobial |
| Methyl 3-{[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate | Different position of methoxy group | Antifungal |
| Methyl 4-{[(E)-(thiazolyl)methylidene]amino}benzoate | Lacks chlorine substituent | Anticancer |
These comparisons highlight how variations in substitution patterns can significantly influence biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was noted for its ability to disrupt bacterial cell membranes and inhibit growth effectively.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the anticancer properties of this compound against HCT-116 colon carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 6.2 µM, suggesting a potent effect on cancer cell proliferation.
Q & A
Q. What spectroscopic methods are commonly employed to confirm the structure of methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate?
- Methodological Answer : The compound's structure is validated using FT-IR and NMR spectroscopy .
- FT-IR : A strong absorption band at 1655–1661 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The imine (C=N) stretch appears near 1600–1620 cm⁻¹ .
- ¹H NMR : Key signals include a singlet at δ 8.05 (thiazole proton), a multiplet at δ 7.10–7.90 (aromatic protons), and a singlet at δ 3.90 (methyl ester group). The (E)-configuration of the imine bond is confirmed by coupling constants in NOESY or 2D NMR .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is determined via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile:water (70:30) is used, with a flow rate of 1.0 mL/min. Retention times and peak integration (>98% area) confirm purity .
Q. What are the preliminary steps to evaluate its biological activity?
- Methodological Answer : Initial screening involves in vitro assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data reduction uses SAINT , and structure solution employs SHELXT via intrinsic phasing. Refinement is conducted with SHELXL-2018 , which optimizes anisotropic displacement parameters and validates hydrogen bonding networks . The final CIF file is deposited in the Cambridge Structural Database (CSD).
Q. What synthetic strategies optimize the yield of the (E)-isomer during imine formation?
- Methodological Answer : To favor the (E)-isomer:
- Use dry toluene as a solvent under reflux with molecular sieves (4Å) to remove water.
- Catalyze with acetic acid (1 mol%) to accelerate Schiff base formation.
- Monitor reaction progress via TLC (ethyl acetate/hexane 1:3) and isolate via column chromatography (silica gel, eluent gradient 10–30% ethyl acetate in hexane) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. What experimental approaches validate interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD):
- Immobilize the target protein (e.g., kinase) on a CM5 chip (SPR) and measure binding kinetics at varying compound concentrations.
- For ITC, titrate the compound into the protein solution and fit data to a one-site binding model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
